molecular formula C7H16N2O B1295415 1-(2-Hydroxyethyl)-4-methylpiperazine CAS No. 5464-12-0

1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No. B1295415
CAS RN: 5464-12-0
M. Wt: 144.21 g/mol
InChI Key: QHTUMQYGZQYEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06056965

Procedure details

N-methylpiperazine (10 g; 100 mmol) and 2-chloroethanol (8.05 g; 100 mmol) are stirred at 100° C. for 4 h. The highly viscous reaction medium is supplemented with 250 ml of acetone and the resulting suspension is neutralized with 15 ml of triethylamine. After filtration of the triethylamine hydrochloride, the solvent is evaporated under reduced pressure. The desired compound is obtained after purification by chromatography on an alumina column (Merck®; Aluminum Oxide 90; 63-200 μm, eluent: ethyl acetate) in the form of a colorless oil. Yield: 75%
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[CH2:9][CH2:10][OH:11].CC(C)=O>C(N(CC)CC)C>[OH:11][CH2:10][CH2:9][N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
8.05 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.